4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
Systematic IUPAC Nomenclature and Alternative Designations
The systematic IUPAC name of the compound, 4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide , is derived through a hierarchical analysis of its molecular structure. The parent structure is benzamide , with a morpholine-4-sulfonyl group at the para position (C4) of the benzene ring. The amide nitrogen is substituted with a complex alkyl chain featuring a 4H-1,2,4-triazol-3-yl ring, which itself is modified at the C5 position with a phenyl group and a sulfanyl linker connected to a [(1,3-thiazol-2-yl)carbamoyl]methyl moiety.
Alternative designations include simplified positional descriptors, such as 4-(morpholinylsulfonyl)-N-(triazolylmethyl)benzamide , though these lack full IUPAC compliance. Non-systematic abbreviations, such as MSTB (Morpholine Sulfonyl Triazole Benzamide), may appear in informal contexts but are not widely recognized.
Molecular Architecture and Functional Group Composition
The compound’s architecture comprises five distinct functional regions (Table 1):
| Functional Group | Position | Role in Structure |
|---|---|---|
| Benzamide core | Central benzene ring | Serves as the foundational scaffold for substituent attachment. |
| Morpholine-4-sulfonyl | C4 of benzene ring | Introduces polarity and potential hydrogen-bonding interactions via sulfonyl groups. |
| 4H-1,2,4-triazol-3-ylmethyl | Amide nitrogen substituent | Provides a heterocyclic platform for additional functionalization. |
| Phenyl group | C5 of triazole ring | Contributes aromatic character and steric bulk. |
| [(1,3-Thiazol-2-yl)carbamoyl]methyl | Sulfanyl-linked side chain at triazole | Introduces a secondary amide and thiazole heterocycle for targeted interactions. |
The molecular formula is C₃₀H₂₈N₈O₄S₃ , with a calculated molecular weight of 684.8 g/mol . The sulfonyl group (-SO₂-) and amide (-CONH-) linkages dominate the compound’s electronic profile, while the triazole and thiazole rings introduce π-π stacking capabilities.
Crystallographic Characterization and Conformational Studies
Although crystallographic data for this specific compound remain unpublished, structural analogs provide insight into likely conformational preferences. For example, the morpholine sulfonyl group in N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide-1,4-dioxane adopts a chair conformation, with the sulfonyl oxygen atoms participating in hydrogen-bonding networks. The triazole ring in related compounds, such as 3-methyl-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide , exhibits planar geometry, stabilized by intramolecular hydrogen bonds between the triazole nitrogen and amide protons.
Molecular dynamics simulations suggest that the [(1,3-thiazol-2-yl)carbamoyl]methyl side chain adopts a bent conformation, orienting the thiazole ring toward the triazole moiety. This spatial arrangement may facilitate intramolecular interactions in solution.
Comparative Analysis with Structurally Related Sulfonylbenzamide Derivatives
A comparative analysis highlights key structural and functional distinctions (Table 2):
The target compound’s unique combination of morpholine sulfonyl , triazole-phenyl , and thiazole-carbamoyl groups distinguishes it from simpler sulfonylbenzamide derivatives. These features suggest enhanced binding specificity in biological systems compared to analogs with single heterocyclic components.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O5S3/c33-22(28-24-26-10-15-38-24)17-39-25-30-29-21(32(25)19-4-2-1-3-5-19)16-27-23(34)18-6-8-20(9-7-18)40(35,36)31-11-13-37-14-12-31/h1-10,15H,11-14,16-17H2,(H,27,34)(H,26,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUZOZBGADRMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the morpholine sulfonyl group, the coupling of the phenyl ring, and the incorporation of the thiazole and triazole rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analogs :
- AB4 (): A triazolyl sulfanyl benzamide derivative with a similarity score of 0.500 to the target compound. Shares the benzamide-triazole-thiol backbone but lacks the morpholine-sulfonyl group .
- 4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine (CAS 955314-93-9, ): Contains morpholine and triazolyl sulfanyl groups but substitutes the benzamide with a nitrobenzyl group .
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Features a benzamide-thiazole structure with a phenoxy substituent, showing 129.23% biological activity (p<0.05) .
Molecular and Functional Comparison
Data Table :
Key Observations :
- Morpholine-Sulfonyl vs. Phenylsulfonyl : The target compound’s morpholine-sulfonyl group (present in –10 ) may improve solubility compared to phenylsulfonyl analogs ( ).
- Thiazole-Carbamoyl Moiety : This group, shared with ’s active derivatives , could enhance binding to microbial targets (e.g., via hydrogen bonding).
- Electron-Withdrawing Groups : Derivatives with nitro or halogen substituents (e.g., 955314-93-9 ) often show enhanced bioactivity, suggesting the target’s nitro-free structure may prioritize safety over potency.
Biological Activity
The compound 4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 448.56 g/mol. The structure includes morpholine and sulfonamide functionalities, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.56 g/mol |
| IUPAC Name | 4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide |
| SMILES | C1CN(CCO1)S(=O)(=O)N2C(=NC(=N2)C(=O)C3=CC=C(C=C3)C(=C(C=C(C=C3)S(=O)(=O)N4CCOCC4)N5C(=NC(=N5)C(=O)C6=CC=C(C=C6)S(=O)(=O)N7CCOCC7)N8C(=NC(=N8)C(=O)C9=CC=C(C=C9)S(=O)(=O)N10CCOCC10) |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives containing thiazole and triazole moieties have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The sulfonamide group is known for its antibacterial properties due to its ability to inhibit bacterial folic acid synthesis.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Studies have demonstrated that sulfonamide derivatives can inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
The biological activity of this compound may be attributed to multiple mechanisms:
- Enzyme Interaction : The morpholine and sulfonamide groups may interact with specific enzymes, altering their activity.
- Receptor Binding : The compound may bind to receptors involved in neurotransmission or other signaling pathways.
Case Studies
- Antibacterial Activity : A study evaluated a series of sulfonamide derivatives for their antibacterial properties against Salmonella typhi and Bacillus subtilis. Compounds similar to the target compound showed moderate to strong activity .
- Enzyme Inhibition : Another research focused on the inhibition of AChE by various derivatives. The findings indicated that certain modifications in the structure enhanced inhibitory potency, suggesting that the target compound could exhibit similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
